4,4-Dimethylpent-2-en-1-yl 2,2,2-trichloroethanimidate
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Overview
Description
4,4-Dimethylpent-2-en-1-yl 2,2,2-trichloroethanimidate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a trichloroethanimidate group attached to a dimethylpent-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylpent-2-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 4,4-dimethylpent-2-en-1-ol with 2,2,2-trichloroethanimidoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpent-2-en-1-yl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the trichloroethanimidate group to less chlorinated derivatives.
Substitution: The trichloroethanimidate group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce less chlorinated derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
4,4-Dimethylpent-2-en-1-yl 2,2,2-trichloroethanimidate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethylpent-2-en-1-yl 2,2,2-trichloroethanimidate involves its reactivity with nucleophiles and electrophiles. The trichloroethanimidate group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,2,2-trichloroacetimidate: Similar in structure but with a tert-butyl group instead of the dimethylpent-2-en-1-yl moiety.
4,4-Dimethylpent-2-enoyl chloride: Contains a similar pent-2-en-1-yl group but with a chloride instead of the trichloroethanimidate group.
Properties
CAS No. |
146096-50-6 |
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Molecular Formula |
C9H14Cl3NO |
Molecular Weight |
258.6 g/mol |
IUPAC Name |
4,4-dimethylpent-2-enyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C9H14Cl3NO/c1-8(2,3)5-4-6-14-7(13)9(10,11)12/h4-5,13H,6H2,1-3H3 |
InChI Key |
IZDWIYGTLLOUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CCOC(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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